N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide
Description
N²-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a synthetic compound featuring a benzotriazinone core linked to a glycinamide scaffold via an acetyl group. The glycinamide nitrogen is further substituted with a pyridin-2-ylmethyl group. The compound’s design combines hydrogen-bonding capabilities (via glycinamide) with aromatic interactions (pyridine and benzotriazinone), which could enhance binding affinity and selectivity .
Properties
Molecular Formula |
C17H16N6O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H16N6O3/c24-15(19-9-12-5-3-4-8-18-12)10-20-16(25)11-23-17(26)13-6-1-2-7-14(13)21-22-23/h1-8H,9-11H2,(H,19,24)(H,20,25) |
InChI Key |
HGDMNFGDEDMOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps:
-
Formation of the Benzotriazinone Core: : The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-nitroaniline, a series of reactions including nitration, reduction, and cyclization can yield the benzotriazinone structure .
-
Acetylation: : The benzotriazinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetylated product .
-
Coupling with Glycinamide: : The acetylated benzotriazinone is coupled with glycinamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group or the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzotriazinone moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Structural and Functional Insights
Benzotriazinone Core: Present in all analogs, this moiety is associated with diverse bioactivities, ranging from enzyme inhibition (e.g., kinase or protease targets) to pesticidal effects . In the target compound, it likely serves as a rigid aromatic scaffold for target binding.
Substituent Variations: Glycinamide vs. Pyridine Position: The pyridin-2-ylmethyl group in the target compound vs. pyridin-3-yl in ’s analog alters steric and electronic profiles. The 2-position may favor π-stacking or coordination with metal ions in enzymes .
Biological Implications: Pharmaceutical vs. Pesticidal Use: Azinphos-methyl () highlights the benzotriazinone’s versatility but underscores the target compound’s likely therapeutic intent due to its glycinamide and pyridine motifs, which are uncommon in pesticides . Synthetic Accessibility: and demonstrate that substituents like halogens or heterocycles (e.g., pyridine) influence reaction yields and purity, suggesting the target compound may require optimized synthetic routes .
Physicochemical Properties
- Melting Points : Analogs in with nitro or bromo substituents exhibit higher melting points (268–287°C), likely due to increased molecular symmetry and intermolecular forces. The target compound’s glycinamide may lower its melting point compared to these analogs .
- Solubility : The glycinamide group’s polarity could improve aqueous solubility relative to lipophilic analogs like zelatriazinum .
Biological Activity
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a synthetic compound that integrates a benzotriazine moiety with a glycine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.34 g/mol. The compound features a benzotriazine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.34 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity of Benzotriazine Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N~2~-[(4-oxo-1,2,3-benzotriazin ... | 15 | Bacterial |
| N-(4-hydroxyphenyl)-N~2~[...] | 20 | Fungal |
Anti-inflammatory Properties
The anti-inflammatory potential of benzotriazine derivatives has been documented in various studies. These compounds can inhibit key inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Recent investigations into the anticancer properties of benzotriazines have revealed promising results. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of benzotriazine derivatives were tested against human cancer cell lines. The results indicated that certain modifications to the benzotriazine structure significantly enhanced cytotoxicity.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Modulation : The compound may also modulate receptor activity that is crucial for cellular signaling pathways related to inflammation and tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
